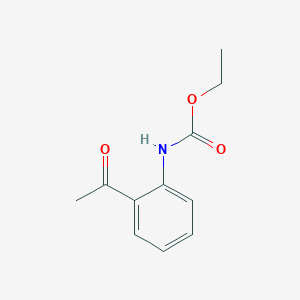

ETHYL N-(2-ACETYLPHENYL)CARBAMATE

Overview

Description

Ethyl N-(2-acetylphenyl)carbamate: is an organic compound with the molecular formula C11H13NO3. It is a derivative of carbamate and is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Ethyl N-(2-acetylphenyl)carbamate, also known as Ethyl(2-acetylphenyl)carbamate or Ethyl (2-acetylphenyl)carbamate, is a carbamate derivative . Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme that plays a pivotal role in the nervous system by catalyzing the hydrolysis of acetylcholine (ACh) into choline and acetic acid .

Mode of Action

Carbamate inhibitors, like this compound, mimic the substrate by forming a carbamoylated complex with the enzyme that is hydrolyzed considerably slower than the acylated form . This results in the reduction of the metabolic breakdown of ACh and maintenance of cholinergic transmission in the brain .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of ACh at the synapse, enhancing cholinergic transmission . This can affect various biochemical pathways, particularly those involved in nerve signal transmission.

Pharmacokinetics

Carbamates are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . The bioavailability of carbamates is influenced by factors such as the route of administration, the chemical structure of the compound, and the physiological condition of the individual .

Result of Action

The primary result of the action of this compound is the inhibition of AChE, leading to an increase in ACh concentration at the synapse . This can lead to enhanced cholinergic transmission, which can have various effects depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can impact the effectiveness of the compound . Additionally, factors such as temperature and pH can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

Ethyl N-(2-Acetylphenyl)Carbamate has been found to have significant interactions with certain enzymes and proteins. For instance, it has been used in the synthesis of N-alkoxycarbonyl pyrroles, which are known to interact with various enzymes and proteins

Cellular Effects

The cellular effects of this compound are not well-documented. Related compounds have been shown to have significant effects on cells. For example, ethyl carbamate, a byproduct that naturally forms in fermented foods, can cause tumors and cell death

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Related compounds such as ethyl carbamate have been studied in various settings. For example, in the production of Chinese liquor, ethyl carbamate was found to reach its maximum concentration in the third month, after which its levels decreased .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. Related compounds such as ethyl carbamate have been studied. For example, the World Health Organization reports that treatment with ethyl carbamate resulted in dose-dependent increased incidences of various types of tumors in mice .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Related compounds such as ethyl carbamate have been studied. For example, in the fermentation of soy sauce, the formation of ethyl carbamate was found to involve two phases, with the metabolic pathway partly shared with that of putrescine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl N-(2-acetylphenyl)carbamate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl chloroformate with 2-acetylaniline in the presence of a base such as pyridine . The reaction proceeds as follows:

Reactants: Ethyl chloroformate and 2-acetylaniline.

Conditions: The reaction is typically carried out in an organic solvent like ethyl acetate, with pyridine added dropwise to the mixture.

Procedure: After the addition of pyridine, the reaction mixture is stirred, and water is added to quench the reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-acetylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols .

Scientific Research Applications

Ethyl N-(2-acetylphenyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl N-(2-acetylphenyl)carbamate can be compared with other similar compounds, such as:

Ethyl N-(2-phenethyl)carbamate: This compound has a similar structure but with a phenethyl group instead of an acetyl group.

Mthis compound: Similar to this compound but with a methyl group instead of an ethyl group.

N-aryl carbamates: These compounds share the carbamate functional group and are used in various chemical and biological applications.

This compound is unique due to its specific structural features and the resulting biological activities, particularly its effectiveness in inhibiting bacterial biofilms .

Properties

IUPAC Name |

ethyl N-(2-acetylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-15-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJUTXFMYLBGSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC=C1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504920 | |

| Record name | Ethyl (2-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-13-2 | |

| Record name | Ethyl (2-acetylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(2-hydroxyethyl)sulfanyl]acetate](/img/structure/B3054563.png)

![1-Methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B3054570.png)

![4-[(2,4-Dimethylphenyl)methyl]-2,5-dimethylpyridine](/img/structure/B3054571.png)